![molecular formula C11H13BrFNO2 B7900757 Tert-butyl (3-bromo-2-fluorophenyl)carbamate](/img/structure/B7900757.png)
Tert-butyl (3-bromo-2-fluorophenyl)carbamate
Overview
Description
Tert-butyl (3-bromo-2-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C11H13BrFNO2 and its molecular weight is 290.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tert-butyl (3-bromo-2-fluorophenyl)carbamate is used in the preparation and Diels‐Alder reaction of 2‐Amido substituted furans, which are important in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).
It serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), a drug used in cancer treatment. This involves a rapid synthetic method established for the compound (Zhao, Guo, Lan, & Xu, 2017).
The compound is utilized in studies focusing on the reactivity of N-(3-thienyl)carbamates, which are key in the preparation of various pyrroles and pyridines (Brugier, Outurquin, & Paulmier, 2001).
It has been used in the novel reduction of perfluoroalkyl ketones with lithium alkoxides, demonstrating its versatility in complex organic synthesis (Sokeirik et al., 2006).
The compound also finds application in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which has been studied for its antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Its role in the synthesis of new 1,3-disubstituted ureas and phenyl N-substituted carbamates, which have shown potential in antiarrhythmic and hypotensive applications, has been explored (Chalina, Chakarova, & Staneva, 1998).
This compound is used in the aqueous phosphoric acid-mediated deprotection of carbamates, esters, and ethers, which is a significant process in pharmaceutical synthesis (Li et al., 2006).
It is instrumental in the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement, a valuable method in organic synthesis and drug development (Lebel & Leogane, 2005).
properties
IUPAC Name |
tert-butyl N-(3-bromo-2-fluorophenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOBTFMEQFYGLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.